tert-Butyl bicyclo[1.1.1]pentan-1-ylcarbamate
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Overview
Description
tert-Butyl bicyclo[1.1.1]pentan-1-ylcarbamate is a compound that has garnered interest in various fields of chemistry and industry due to its unique structural properties. The bicyclo[1.1.1]pentane framework is known for its rigidity and three-dimensionality, making it a valuable scaffold in drug design and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl bicyclo[1.1.1]pentan-1-ylcarbamate typically involves the reaction of bicyclo[1.1.1]pentane derivatives with tert-butyl isocyanate. One common method includes the use of nickel/photoredox-catalyzed [1.1.1]propellane multicomponent dicarbofunctionalization . This method allows for the efficient construction of the bicyclo[1.1.1]pentane core with various functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl bicyclo[1.1.1]pentan-1-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the carbamate group to amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the bicyclo[1.1.1]pentane core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various substituted bicyclo[1.1.1]pentane derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl bicyclo[1.1.1]pentan-1-ylcarbamate is used as a building block for the synthesis of complex molecules. Its rigid structure provides a stable framework for constructing three-dimensional molecular architectures .
Biology
In biological research, the compound is explored for its potential as a bioisostere, replacing aromatic rings or tert-butyl groups in drug molecules to enhance their pharmacokinetic properties .
Medicine
In medicine, this compound derivatives are investigated for their potential therapeutic applications, including as inhibitors of specific enzymes or receptors .
Industry
In the industrial sector, the compound is used in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties .
Mechanism of Action
The mechanism of action of tert-Butyl bicyclo[1.1.1]pentan-1-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The rigid bicyclo[1.1.1]pentane core can enhance binding affinity and selectivity by providing a stable and well-defined three-dimensional structure . The carbamate group can participate in hydrogen bonding and other interactions, further modulating the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate
- tert-Butyl (3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)carbamate
- tert-Butyl (3-ethynylbicyclo[1.1.1]pentan-1-yl)carbamate
Uniqueness
tert-Butyl bicyclo[1.1.1]pentan-1-ylcarbamate stands out due to its specific combination of the bicyclo[1.1.1]pentane core and the carbamate group. This combination provides a unique balance of rigidity and functional versatility, making it a valuable scaffold in various applications .
Properties
CAS No. |
1886967-60-7 |
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Molecular Formula |
C10H17NO2 |
Molecular Weight |
183.25 g/mol |
IUPAC Name |
tert-butyl N-(1-bicyclo[1.1.1]pentanyl)carbamate |
InChI |
InChI=1S/C10H17NO2/c1-9(2,3)13-8(12)11-10-4-7(5-10)6-10/h7H,4-6H2,1-3H3,(H,11,12) |
InChI Key |
UANAVNVJNKGXCF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CC(C1)C2 |
Origin of Product |
United States |
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